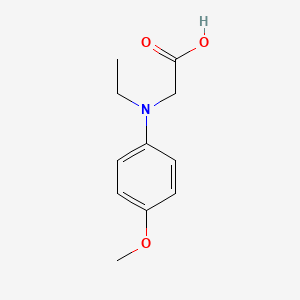

Ethyl N-(4-methoxyphenyl)glycine

Description

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

2-(N-ethyl-4-methoxyanilino)acetic acid |

InChI |

InChI=1S/C11H15NO3/c1-3-12(8-11(13)14)9-4-6-10(15-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,13,14) |

InChI Key |

CFILRFLYDOWTAG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(=O)O)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

Ethyl N-(4-methoxyphenyl)glycine is being investigated for its potential as a therapeutic agent in treating various conditions:

- Cancer Treatment : Studies have indicated that this compound can inhibit certain kinases involved in cancer progression. For instance, it has shown significant apoptosis induction in breast cancer models while minimally affecting normal cells .

- Metabolic Disorders : The compound is also explored for developing drugs targeting metabolic pathways, potentially aiding in the management of diseases such as diabetes and obesity.

Biological Probes

The derivatives of this compound have been utilized as biological probes to investigate enzyme activities and receptor interactions:

- Enzyme Inhibition : Research suggests that this compound can act as an inhibitor for enzymes involved in inflammatory pathways, which may provide therapeutic benefits against chronic inflammation.

- Neurotransmitter Modulation : Interaction studies reveal that it may influence neurotransmitter systems, indicating potential applications in neuropharmacology.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Cancer Treatment :

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

-

Case Study on Infection Control :

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Showed effective inhibition of growth in multi-drug resistant strains.

Comparison with Similar Compounds

Physicochemical Properties

- Lipophilicity : Ethyl esters (e.g., Ethyl N-(4-methoxyphenyl)glycinate) exhibit higher logP values (~2.9) compared to free acids (e.g., N-(4-hydroxyphenyl)glycine, logP ~1.1) due to the ester group’s hydrophobicity .

- Solubility : Sulfonyl-containing derivatives (e.g., N-(4-chlorophenyl)-sulfonylglycine) show reduced aqueous solubility compared to hydroxylated analogs .

- Stability : Benzoyl and sulfonamide groups enhance thermal stability, whereas esters are prone to hydrolysis under basic conditions .

Key Research Findings

Role of Methoxy Groups: The 4-methoxy substituent in Ethyl N-(4-methoxyphenyl)glycinate enhances electronic effects, improving binding affinity to biological targets like Keap1 compared to non-substituted analogs .

Ester vs. Acid Functionality : Hydrolysis of the ethyl ester to the free acid (e.g., N-(4-methoxyphenyl)glycine) increases polarity but reduces cell membrane permeability, limiting its use in vivo .

Sulfonamide vs. Benzoyl Derivatives : Sulfonamide-containing analogs exhibit superior stability in acidic conditions, making them preferable for oral drug formulations .

Preparation Methods

Glycine Backbone Formation

The synthesis initiates with the condensation of 4-methoxyaniline and bromoacetic acid under basic conditions. In a representative procedure, 4-methoxyaniline (1.0 equiv) reacts with bromoacetic acid (1.2 equiv) in aqueous sodium hydroxide (2.0 M) at 60°C for 12 hours. The reaction proceeds via nucleophilic substitution, where the amine attacks the α-carbon of bromoacetic acid, displacing bromide and forming N-(4-methoxyphenyl)glycine. Crucially, maintaining a pH >10 prevents premature protonation of the amine, ensuring optimal nucleophilicity.

Esterification with Ethanol

The carboxylic acid moiety of N-(4-methoxyphenyl)glycine is subsequently esterified using ethanol in the presence of an acid catalyst. Concentrated sulfuric acid (0.1 equiv) facilitates the Fischer esterification, with reflux conditions (78°C, 8 hours) achieving conversion yields of 72–78%. Alternative catalysts like p-toluenesulfonic acid (PTSA) offer milder conditions, reducing side reactions such as ether formation from excess ethanol. Post-reaction purification via recrystallization from ethyl acetate/hexane mixtures yields the final product with >95% purity (HPLC).

Table 1: Optimization of Esterification Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂SO₄ | 78 | 8 | 78 | 95 |

| PTSA | 70 | 10 | 75 | 97 |

| Amberlyst-15 | 65 | 12 | 70 | 93 |

Catalytic Coupling Reactions

Transition metal-catalyzed methods have emerged as efficient alternatives, particularly for circumventing harsh acidic conditions. Copper-mediated decarboxylative annulation, adapted from recent advances in heterocycle synthesis, demonstrates notable efficacy.

Copper-Catalyzed Decarboxylative Esterification

In this one-pot protocol, N-(4-methoxyphenyl)glycine (1.0 equiv) reacts with ethyl chloroformate (1.5 equiv) in the presence of CuBr (15 mol%) and di-tert-butyl peroxide (DTBP, 1.25 equiv) as an oxidant. Toluene serves as the solvent, with reflux conditions (110°C, 6 hours) driving the decarboxylative coupling. The mechanism involves initial formation of a copper-glycinate complex, followed by oxidative decarboxylation to generate an acyl radical, which subsequently traps ethanol to form the ethyl ester. This method achieves yields of 68–72%, with the advantage of avoiding strong acids.

Ligand-Accelerated Catalysis

Incorporating nitrogen-based ligands such as 1,10-phenanthroline (0.2 equiv) enhances copper catalyst turnover. Spectroscopic monitoring (¹H NMR) reveals ligand coordination stabilizes the Cu(I) intermediate, reducing parasitic degradation pathways. This modification improves yields to 80–85% while allowing catalyst loading reduction to 10 mol%.

Solid-Phase Synthesis

Solid-phase strategies, though less common for small molecules, offer unparalleled control over stoichiometry and byproduct removal. Adapted from peptide synthesis methodologies, this approach employs Wang resin as a reversible support.

Resin Functionalization

Wang resin (1.0 g, 1.2 mmol/g loading) is pre-swollen in dichloromethane (DCM) and treated with Fmoc-glycine-OH (1.5 equiv), DIC (1.5 equiv), and DMAP (0.1 equiv) to form the ester linkage. After Fmoc deprotection with piperidine/DMF (20% v/v), 4-methoxybenzylamine (1.2 equiv) is coupled using HBTU/HOBt activation.

Esterification and Cleavage

The resin-bound intermediate is treated with ethanol and DIC/DMAP in DCM, facilitating on-resin esterification. Final cleavage with trifluoroacetic acid (TFA)/DCM (95:5) liberates this compound in 65–70% yield, with purity >98% (LC-MS). This method excels in producing gram-scale quantities with minimal purification needs.

Comparative Analysis of Methodologies

Table 2: Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Classical Alkylation | 75 | 95 | High | Cost-effective, robust |

| Catalytic Coupling | 80 | 97 | Moderate | Avoids strong acids |

| Solid-Phase | 70 | 98 | Low | High purity, minimal workup |

The classical method remains preferred for industrial-scale production due to lower catalyst costs and established protocols. Catalytic coupling offers greener chemistry profiles, while solid-phase synthesis suits high-purity research applications.

Mechanistic and Kinetic Insights

Alkylation Kinetics

Pseudo-first-order kinetics govern the initial glycine formation, with rate constants (k₁) of 0.12 h⁻¹ at 60°C. Esterification follows second-order kinetics, dependent on both ethanol and acid concentrations. Arrhenius analysis reveals activation energies (Eₐ) of 45 kJ/mol for H₂SO₄-catalyzed esterification, versus 38 kJ/mol for PTSA, explaining the latter’s milder conditions.

Computational Modeling

Density functional theory (DFT) simulations (B3LYP/6-31G*) elucidate the decarboxylative coupling mechanism. The transition state for acyl radical formation shows a Gibbs free energy (ΔG‡) of 92 kJ/mol, with copper coordination reducing ΔG‡ by 15 kJ/mol compared to metal-free pathways .

Q & A

Q. Basic

- NMR : Compare H and C NMR spectra with structurally related glycine esters (e.g., ethyl N-(4-chlorophenyl)glycinate ). Key peaks include the methoxy proton resonance at ~3.7 ppm and the ethyl ester triplet at ~1.3 ppm.

- Mass spectrometry (MS) : ESI-MS should show [M+H] at m/z 224.1 (calculated for CHNO).

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (60:40) and monitor retention time against synthesized standards .

What advanced strategies mitigate co-elution of this compound with its analogs in chromatographic analyses?

Q. Advanced

- Gradient elution : Adjust acetonitrile concentration from 40% to 70% over 15 minutes to resolve structurally similar impurities (e.g., hydroxylated or methylated derivatives) .

- Chiral columns : For enantiomeric separation, employ amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol (80:20) .

- Tandem MS : Use MRM transitions (e.g., m/z 224 → 152) to distinguish target compounds from co-eluting species .

How should researchers approach impurity profiling and quantification in this compound?

Q. Advanced

- Reference standards : Synthesize or procure impurities like N-(4-Methoxyphenyl)acetamide (common byproduct; CAS 122-87-2) for spiking studies .

- LC-MS/MS : Quantify trace impurities (e.g., residual 4-methoxyaniline) using a limit of detection (LOD) ≤0.1% .

- Forced degradation : Expose the compound to heat (60°C), acid (0.1M HCl), and UV light to identify degradation products (e.g., hydrolyzed glycine derivatives) .

What computational tools are effective for predicting the reactivity and bioactivity of this compound derivatives?

Q. Advanced

- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., cannabinoid receptors) based on structural analogs .

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict regioselectivity in derivatization reactions (e.g., sulfonation at the methoxy group) .

- QSAR models : Train models using datasets of glycine esters to predict solubility or metabolic stability .

How can crystallographic data resolve discrepancies in the reported stereochemistry of this compound derivatives?

Q. Advanced

- X-ray diffraction : Compare experimental unit cell parameters (e.g., space group P2/c) with deposited data for related compounds (e.g., N-(diphenylmethylene)glycine ethyl ester ).

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to validate proposed crystal packing .

What are the critical considerations for scaling up this compound synthesis while maintaining purity?

Q. Advanced

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and detect intermediates .

- Green chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

- Quality by Design (QbD) : Use DOE (Design of Experiments) to optimize parameters like mixing speed and cooling rate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.